4-chloro-5H,6H-thieno[2,3-d]pyrimidine
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Overview
Description
4-chloro-5H,6H-thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H-thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones with phosphorus oxychloride . This reaction proceeds under reflux conditions, leading to the formation of the desired chloro derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on a larger scale, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of the chloro derivative from thieno[2,3-d]pyrimidin-4-ones.
Nucleophiles: Such as amines, which can replace the chloro group in substitution reactions.
Major Products Formed
Substituted Thienopyrimidines: Resulting from nucleophilic substitution reactions.
Cyclized Heterocycles: Formed through cyclization reactions involving the thienopyrimidine core.
Scientific Research Applications
4-chloro-5H,6H-thieno[2,3-d]pyrimidine has a broad range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its activity against various cancer cell lines and microbial strains.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H-thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, some thienopyrimidine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) kinase . These interactions can lead to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microbes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
4-chloro-5H,6H-thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chloro group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCEGLBADSSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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